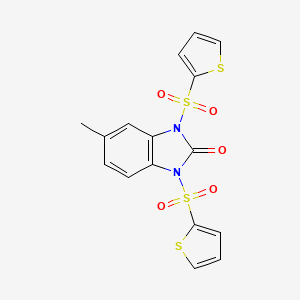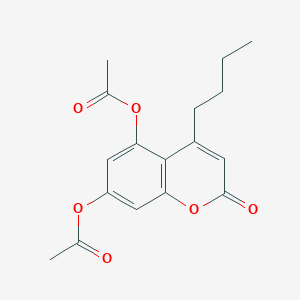![molecular formula C16H23FN2O B4609557 4-fluoro-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide](/img/structure/B4609557.png)
4-fluoro-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide
Overview
Description
4-fluoro-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide is a useful research compound. Its molecular formula is C16H23FN2O and its molecular weight is 278.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 278.17944152 g/mol and the complexity rating of the compound is 295. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Imaging and Diagnostic Applications
One significant application of fluorinated compounds similar to 4-fluoro-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide is in the field of diagnostic imaging. For example, a fluorine-18 labeled compound, acting as a selective serotonin 1A receptor imaging probe, has been used in positron emission tomography (PET) studies to quantify receptor densities in Alzheimer's disease patients. This research has shown significant decreases in receptor densities in specific brain regions, correlating with the severity of cognitive impairment. Such compounds offer valuable tools for the non-invasive study of neurological conditions and the development of targeted therapies (Kepe et al., 2006).
Pharmacokinetics and Drug Metabolism
Compounds with structures similar to this compound have been studied for their pharmacokinetic profiles and metabolism, which is crucial for drug development. For instance, the disposition and metabolism of an orexin 1 and 2 receptor antagonist were examined, providing insights into the drug's elimination pathways and metabolite formation. Such studies are essential for understanding the drug's behavior in the body and optimizing its efficacy and safety profile (Renzulli et al., 2011).
Development of Fluorinated Ligands
Fluorinated ligands have been synthesized for targeting specific receptors, demonstrating the versatility of fluorinated compounds in developing new diagnostic and therapeutic agents. For example, radioiodinated ligands for serotonin-5HT2-receptors have been developed, highlighting the importance of fluorinated compounds in creating high-affinity ligands for receptor imaging. These ligands provide insights into receptor distribution and function, which can be applied in the diagnosis and treatment of psychiatric and neurological disorders (Mertens et al., 1994).
Antimicrobial Research
The antimicrobial activity of fluorinated compounds, including benzisoxazoles and benzamides, has been explored, revealing potential applications in developing new antimicrobial agents. These studies contribute to the ongoing search for novel treatments against resistant microbial strains, emphasizing the role of fluorinated compounds in medicinal chemistry (Priya et al., 2005).
Properties
IUPAC Name |
4-fluoro-N-[3-(4-methylpiperidin-1-yl)propyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O/c1-13-7-11-19(12-8-13)10-2-9-18-16(20)14-3-5-15(17)6-4-14/h3-6,13H,2,7-12H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSSMCHFNWJEIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCNC(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[8,9-dimethyl-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]ethanol](/img/structure/B4609482.png)
![methyl 4-{[(4-nitrophenyl)sulfonyl]oxy}benzoate](/img/structure/B4609494.png)

![methyl N-(4-fluorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycinate](/img/structure/B4609528.png)
![N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]-5-(2-thienyl)-3-isoxazolecarboxamide](/img/structure/B4609529.png)
![2,6-dichloro-N-[1-(4-methylphenyl)propyl]benzamide](/img/structure/B4609532.png)
![2-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4609538.png)
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B4609551.png)
![N-benzyl-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide](/img/structure/B4609564.png)
![methyl 4-{[3-(butyrylamino)phenyl]amino}-4-oxobutanoate](/img/structure/B4609568.png)
![N-(4-ethoxyphenyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide](/img/structure/B4609572.png)
![1-ethyl-4-{[4-(methylthio)-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}piperazine](/img/structure/B4609579.png)


